3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with pyrrole and pyrrolidine moieties. This compound is part of a larger class of oxadiazole derivatives that have garnered interest in medicinal chemistry due to their diverse biological activities. The unique structural characteristics of this compound suggest potential applications in drug discovery and development.
This compound belongs to the oxadiazole family, which is recognized for its various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific classification of 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be categorized under heterocyclic organic compounds due to the presence of multiple cyclic structures containing nitrogen atoms.
The synthesis of 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpyrrole with appropriate hydrazines in the presence of carbonyl compounds to form the oxadiazole ring.
C₉H₁₃N₅O
177.23 g/mol
The compound exhibits a complex arrangement of nitrogen atoms within its structure, contributing to its potential reactivity and biological activity.
The chemical reactivity of 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole includes:
These reactions are significant for modifying the compound to enhance its biological activity or to create new derivatives for further study.
The mechanism of action for compounds like 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors:
The physical properties of 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole include:
Chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature.
The potential applications of 3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole include:
1.1 Historical Evolution of 1,2,4-Oxadiazole-Based Drug DiscoveryThe 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its pharmacological potential was recognized. The 1960s marked a turning point with the approval of Oxolamine as a cough suppressant, establishing 1,2,4-oxadiazole as a viable scaffold in drug design [2] [6]. By the 2000s, advancements in synthetic chemistry (e.g., microwave-assisted cyclization) enabled efficient production of diverse derivatives, accelerating drug discovery [6]. Today, this scaffold features in FDA-approved drugs including:
The scaffold’s versatility is evident in its therapeutic range:
Table 1: Key Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound/Therapeutic Advance | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial chemical characterization |
1960s | Oxolamine (cough suppressant) | First FDA-approved drug containing 1,2,4-oxadiazole |
2011 | Phidianidine A/B (natural products) | Isolated from marine mollusk; cytotoxic to tumor cells |
2020s | Hybrid scaffolds (e.g., pyrrole-oxadiazoles) | Multitarget agents for complex diseases (cancer, neurodegeneration) |
1.2 Bioisosteric Significance of 1,2,4-Oxadiazole in Modern TherapeuticsThe 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing metabolic instability while preserving spatial geometry for target binding. Key advantages include:
Molecular docking studies illustrate how 1,2,4-oxadiazoles maintain critical interactions:
Table 2: Bioisosteric Advantages Over Conventional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Therapeutic Impact |
---|---|---|---|
Metabolic stability | Low (hydrolysis) | High | Extended half-life (e.g., antibacterial 19b) |
Hydrogen-bond capacity | 1–2 acceptors | 2–3 acceptors | Enhanced target affinity |
Aromatic character | Non-aromatic | Moderate aromaticity | Improved π-stacking with protein residues |
1.3 Role of Pyrrolidine and Pyrrole Moieties in Enhancing Pharmacokinetic ProfilesThe integration of pyrrolidine and pyrrole heterocycles with 1,2,4-oxadiazole addresses key pharmacokinetic challenges:
Pyrrolidine contributions:
Pyrrole contributions:
Synergistic effects:
Table 3: Structural Contributions to Pharmacokinetic Optimization
Moiety | Key Properties | Functional Impact |
---|---|---|
Pyrrolidine | • Aliphatic amine (basic) | Improves solubility via protonation; enhances tissue distribution |
• Conformational flexibility | Adapts to enzyme active sites; reduces steric clashes | |
Pyrrole | • Aromatic π-system | Facilitates π-stacking with target proteins (e.g., DNA gyrase) |
• N-Alkylation (e.g., ethyl) | Blocks metabolic oxidation; extends plasma half-life | |
1,2,4-Oxadiazole | • Bioisostere for esters/amides | Resists hydrolysis; maintains target affinity |
Comprehensive Compound Index
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9